2-(hydroxymethyl)quinolin-4-ol
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Description
2-(hydroxymethyl)quinolin-4-ol is a derivative of quinoline . Quinoline and its derivatives are important in the field of medicinal chemistry due to their versatile applications . They are considered vital scaffolds for drug discovery .
Synthesis Analysis
The synthesis of quinoline derivatives often involves ring-closing reactions . These reactions often install a hydroxyl group (an –OH functional group) on the carbon across from the ring nitrogen (i.e., the C-4 positions) . Various synthesis protocols have been reported for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of this compound is related to that of quinoline . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives have been reported to undergo various chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Future Directions
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . They are expected to continue playing a major role in the field of medicinal chemistry . Future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of new quinoline derivatives .
Mechanism of Action
Target of Action
2-(Hydroxymethyl)quinolin-4-ol, a derivative of quinoline, has been found to exhibit a wide variety of biological activities . Quinoline compounds are known to target bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial agents .
Mode of Action
It is known that quinoline compounds interact with their targets by forming a ternary complex with a dna molecule and gyrase or topoisomerase iv enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting DNA replication .
Biochemical Pathways
Quinoline compounds are known to interfere with dna synthesis in bacteria, which can affect various downstream processes, including protein synthesis and cell division .
Pharmacokinetics
Quinoline compounds are generally known for their excellent tissue penetration, which enhances their bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further for a comprehensive understanding.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By blocking DNA replication, the compound prevents bacteria from multiplying, thereby controlling the spread of bacterial infections .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(hydroxymethyl)quinolin-4-ol involves the conversion of 2-chloro-3-formylquinoline to 2-(hydroxymethyl)quinolin-4-ol through a series of reactions.", "Starting Materials": [ "2-chloro-3-formylquinoline", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-formylquinoline in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the solution to quench the reaction.", "Step 4: Extract the product with water and separate the organic layer.", "Step 5: Add sodium hydroxide to the organic layer to form the final product, 2-(hydroxymethyl)quinolin-4-ol." ] } | |
CAS No. |
168141-98-8 |
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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